Dehydrocorydaline chloride (DHC) is an alkaloid primarily isolated from the Chinese medicinal herb Corydalis yanhusuo. [] This plant has a long history of use in traditional medicine for various ailments. In scientific research, DHC has garnered attention for its potential therapeutic effects, particularly in the context of cardiovascular diseases and its potential as an anti-ulcer agent. [, ]
Dehydrocorydaline chloride is a naturally occurring alkaloid derived from plants within the Corydalis genus, particularly Corydalis yanhusuo. This compound is notable for its diverse biological activities, including potential therapeutic applications in pain management, cancer treatment, and anti-malarial properties. The molecular formula for dehydrocorydaline chloride is , with a molecular weight of approximately 397.89 g/mol .
Dehydrocorydaline chloride is primarily sourced from the tubers of Corydalis species, which are used in traditional medicine for their analgesic and anti-inflammatory properties. The compound can also be synthesized in the laboratory, allowing for the production of high-purity samples suitable for research purposes .
The synthesis of dehydrocorydaline chloride has been achieved through several methods, emphasizing efficiency and yield. A notable approach involves a multi-step process that includes:
The synthesis typically requires careful control of reaction conditions to optimize yields and purity. Techniques such as chromatography are employed to isolate and purify the final product.
Dehydrocorydaline chloride features a complex molecular structure that contributes to its biological activity. The key structural elements include:
Dehydrocorydaline chloride participates in various chemical reactions that are crucial for its biological activity:
Research indicates that dehydrocorydaline chloride can undergo metabolic transformations, which may influence its pharmacokinetic properties and therapeutic efficacy .
The mechanism through which dehydrocorydaline chloride exerts its effects involves several pathways:
Research indicates that these mechanisms may vary depending on the specific biological context and target cells involved.
Dehydrocorydaline chloride exhibits several notable physical and chemical properties:
The compound's stability and solubility characteristics are critical for its formulation in pharmaceutical applications.
Dehydrocorydaline chloride has garnered attention for its potential applications in various scientific fields:
Vascular smooth muscle cells (VSMCs) demonstrate remarkable phenotypic plasticity, transitioning between contractile and synthetic states in response to vascular injury. This phenotypic switching plays a pivotal role in atherosclerosis development, where synthetic VSMCs contribute to plaque formation through enhanced proliferation, migration, and extracellular matrix remodeling. DHC has emerged as a significant modulator of this critical process [2] [3].
RNA sequencing analysis of DHC-treated rat VSMCs revealed a striking upregulation of spectrin alpha, erythrocytic 1 (Spta1), a membrane-associated structural protein not previously implicated in vascular biology. DHC administration (100 μM) increased mRNA and protein levels of key contractile phenotype markers in a time- and dose-dependent manner, including:
The pivotal role of Spta1 in this process was demonstrated through knockdown experiments, where Spta1 silencing completely abolished DHC-induced upregulation of contractile markers. This novel mechanism positions Spta1 as a critical mediator of VSMC differentiation and suggests that DHC stabilizes the contractile phenotype through spectrin cytoskeletal reorganization, potentially enhancing mechanical integrity and reducing susceptibility to phenotypic modulation [2] [3].
Table 1: Effect of DHC on Contractile Phenotype Markers in VSMCs
Marker | Gene Symbol | mRNA Change | Protein Change | Time Dependency |
---|---|---|---|---|
Calponin 1 | Cnn1 | ↑ 2.8-fold | ↑ 3.1-fold | 24-48 hours |
Myosin Heavy Chain | Myh11 | ↑ 2.5-fold | ↑ 2.7-fold | 24-72 hours |
Smooth Muscle 22α | Tagln | ↑ 3.2-fold | ↑ 3.0-fold | 24-48 hours |
α-Smooth Muscle Actin | Acta2 | ↑ 1.9-fold | ↑ 2.1-fold | 12-48 hours |
Beyond phenotype maintenance, DHC significantly inhibits pathological behaviors of synthetic VSMCs. In vitro studies demonstrated that DHC (100 μM) effectively suppressed platelet-derived growth factor-BB (PDGF-BB)-induced VSMC proliferation and migration. Cell counting and CCK-8 assays revealed a dose-dependent reduction in proliferation rates, with maximal inhibition observed at 100 μM. Migration assays similarly showed markedly reduced VSMC motility following DHC treatment. This dual inhibition addresses two critical pathways in neointima formation and plaque progression. Mechanistically, DHC appears to interfere with PDGF signaling pathways, though exact molecular targets beyond Spta1 require further elucidation. These findings position DHC as a promising agent for targeting the hyperplastic vascular responses underlying atherosclerotic stenosis [2] [3].
The therapeutic potential of DHC extends beyond cellular mechanisms to demonstrable effects on atherosclerotic disease progression in vivo. Studies utilizing apolipoprotein E-deficient (Apoe⁻/⁻) mice, a well-established atherosclerosis model, have provided compelling evidence for DHC's anti-atherogenic properties [2] [4].
In Apoe⁻/⁻ mice subjected to carotid artery injury through ligation and polyethylene cuff placement, daily intraperitoneal DHC administration (5 mg/kg) significantly reduced carotid plaque areas compared to vehicle-treated controls. Histopathological analysis demonstrated not only reduced plaque burden but also improved plaque stability characteristics, including thicker fibrous caps and reduced necrotic core size. Doppler ultrasound assessments further revealed improved aortic compliance in DHC-treated animals, suggesting enhanced vascular function beyond plaque reduction. These structural and functional improvements occurred without significant alterations in lipid profiles, indicating direct vascular effects rather than systemic metabolic changes [2] [4].
DHC exerts profound effects on the inflammatory component of atherosclerosis. Immunofluorescence analysis of carotid plaques from DHC-treated Apoe⁻/⁻ mice demonstrated significantly reduced macrophage infiltration (F4/80⁺ cells) compared to controls. This reduction in lesional macrophages correlates with decreased plaque vulnerability. In vitro mechanistic studies using bone marrow-derived macrophages (BMDMs) revealed that DHC dramatically decreased proinflammatory gene clusters, particularly downregulating interleukin-1β (IL-1β) and IL-18 mRNA in a time- and concentration-dependent manner. At the protein level, DHC reduced LPS-induced expression of:
Mechanistically, DHC attenuated LPS-induced activation of nuclear factor kappa-B (NF-κB) p65 and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, both critical signaling cascades in macrophage inflammatory responses. These findings establish DHC as a potent modulator of macrophage-driven inflammation in atherosclerosis through interference with key pro-inflammatory signaling pathways [4].
Table 2: DHC Effects on Macrophage Markers and Inflammatory Mediators
Parameter | Effect of DHC | Signaling Pathway Affected | Experimental Model |
---|---|---|---|
Macrophage infiltration | ↓ 45-60% | Not specified | Apoe⁻/⁻ mouse plaques |
IL-1β mRNA | ↓ 70-80% | p65/ERK1/2 | LPS-stimulated BMDMs |
IL-18 mRNA | ↓ 65-75% | p65/ERK1/2 | LPS-stimulated BMDMs |
CD80 protein | ↓ 50-55% | p65/ERK1/2 | LPS-stimulated BMDMs |
iNOS protein | ↓ 60-70% | p65/ERK1/2 | LPS-stimulated BMDMs |
NLRP3 protein | ↓ 40-50% | p65/ERK1/2 | LPS-stimulated BMDMs |
The pharmacokinetic behavior and biological activity of DHC differ significantly when administered as a pure compound versus within the complex matrix of Corydalis yanhusuo extract. Comparative pharmacokinetic studies in rats revealed that DHC absorption from the effective fraction of Corydalis yanhusuo (EFY) was more rapid (Tₘₐₓ = 1.5 hours vs. 3 hours) and elimination slower than pure DHC, resulting in a 28% higher relative bioavailability. This enhanced pharmacokinetic profile is attributed to phytochemical synergism with co-occurring alkaloids in the herbal extract [5].
The underlying mechanisms for these differences involve:
These interactions highlight the pharmacological complexity of botanical medicines containing DHC and suggest that the full therapeutic potential of this alkaloid may be optimally realized in the context of multi-component herbal formulations rather than as an isolated compound [5].
Table 3: Pharmacokinetic Parameters of Pure DHC vs. Corydalis yanhusuo Extract (EFY) in Rats
Parameter | Pure DHC | EFY-derived DHC | Change (%) | Probable Mechanism |
---|---|---|---|---|
Cₘₐₓ (ng/mL) | 152.3 ± 24.1 | 220.7 ± 32.5 | ↑ 45% | P-gp inhibition |
Tₘₐₓ (h) | 3.0 ± 0.5 | 1.5 ± 0.3 | ↓ 50% | Enhanced absorption |
AUC₀₋ₜ (ng·h/mL) | 985.6 ± 132.7 | 1260.4 ± 158.3 | ↑ 28% | Reduced first-pass metabolism |
t₁/₂ (h) | 4.2 ± 0.6 | 5.8 ± 0.9 | ↑ 38% | Metabolic competition |
MRT (h) | 6.5 ± 0.8 | 8.9 ± 1.1 | ↑ 37% | Reduced biliary excretion |
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7